1-butyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-butyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole core with a butyl group at the 1-position and a sulfonic acid group at the 2-position. Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-butyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1-butyl-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-1H-benzimidazole-2-sulfonic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzimidazole-2-sulfonic acid
- 1-ethyl-1H-benzimidazole-2-sulfonic acid
- 1-propyl-1H-benzimidazole-2-sulfonic acid
Uniqueness
1-butyl-1H-benzimidazole-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, while the sulfonic acid group increases its solubility in water and its ability to participate in hydrogen bonding .
Properties
IUPAC Name |
1-butylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKIQVCJSSRCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378265 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300707-13-5 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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